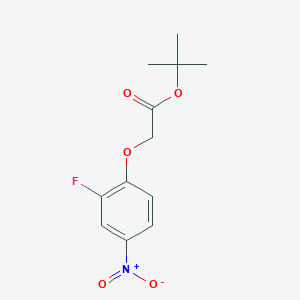
t-Butyl 2-fluoro-4-nitrophenoxyacetate
Cat. No. B8371673
M. Wt: 271.24 g/mol
InChI Key: XIZCRPGLOQEIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05576334
Procedure details


In a similar manner to Example 2, starting material step (b), t-butyl bromoacetate (5.6 ml), 2-fluoro-4-nitrophenol (5 g), anhydrous potassium carbonate (5.3 g) and acetone (200 ml) were reacted to give t-butyl 2-fluoro-4-nitrophenoxyacetate (8.3 g) as an off-white solid: m.p. 62°-64° C.; NMR Spectrum (DMSO-d6) 1.49 (9H, s), 4.70 (2H, s), 6.94 (1H, m), 8.01 (2H, m); Mass Spectrum m/Z 272 (M+H)+.




Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[F:10][C:11]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:12]=1[OH:20].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:10][C:11]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:12]=1[O:20][CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OC(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])O
|
Step Three
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were reacted
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(OCC(=O)OC(C)(C)C)C=CC(=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
